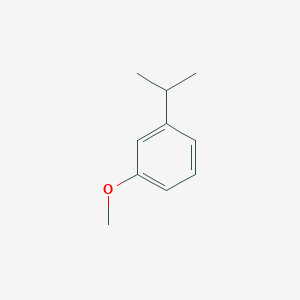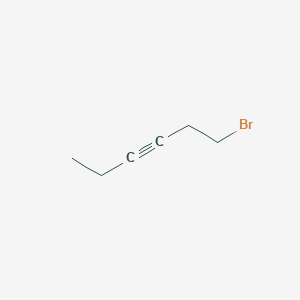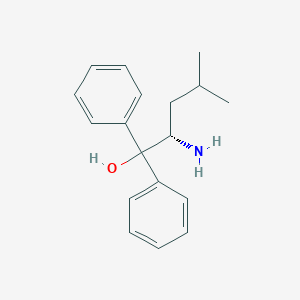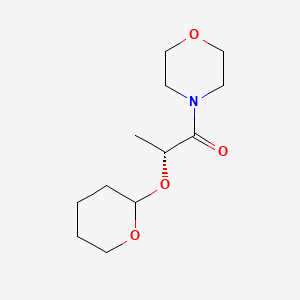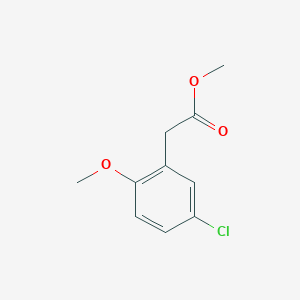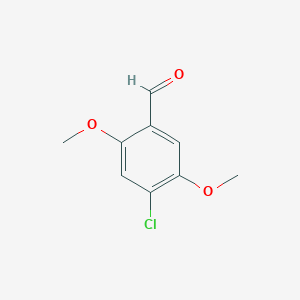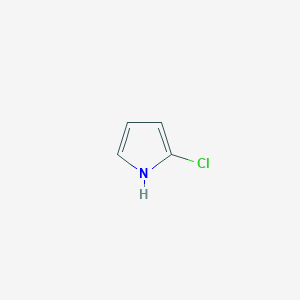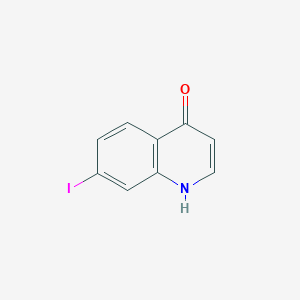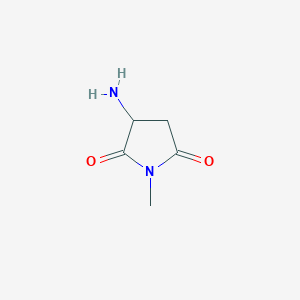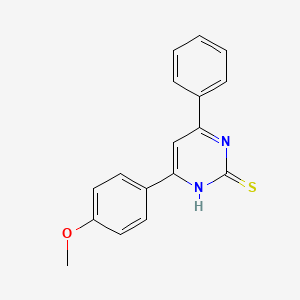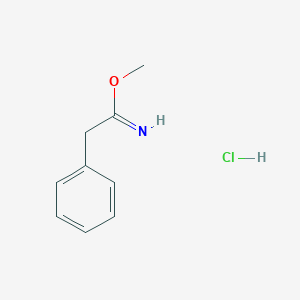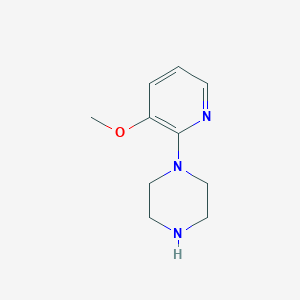
1-(3-Methoxypyridin-2-yl)piperazine
概要
説明
1-(3-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O. It is characterized by a pyridine ring substituted with a methoxy group at the 3-position and a piperazine ring attached to the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxypyridine-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the required purity levels.
化学反応の分析
1-(3-Methoxypyridin-2-yl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines. The major products formed from these reactions include various substituted derivatives of the compound.
科学的研究の応用
1-(3-Methoxypyridin-2-yl)piperazine has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate the binding affinity and selectivity of various ligands.
Medicine: . It may be used as a precursor in the synthesis of drugs targeting specific diseases or conditions.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymer additives.
作用機序
1-(3-Methoxypyridin-2-yl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and urapidil. While these compounds share structural similarities, they differ in their chemical properties and biological activities
類似化合物との比較
1-(2-Methoxyphenyl)piperazine
Urapidil
特性
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMSBVPRVBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509951 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80827-67-4 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)
